

Spectroscopic Profile of Nona-1,3,5-triene: A Technical Guide

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Compound of Interest

Compound Name: Nona-1,3,5-triene

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This technical guide provides an in-depth analysis of the spectroscopic data for **nona-1,3,5-triene**, a conjugated polyene of interest in various chemical research domains. The document outlines predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols for acquiring such spectra are also provided, offering a comprehensive resource for the characterization of this and similar molecules.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated computational prediction tools. These predictions are based on the chemical structure of (E,E)-**nona-1,3,5-triene** and serve as a reliable reference for researchers.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H NMR spectrum of **nona-1,3,5-triene** in CDCl_3 reveals characteristic signals for the olefinic and aliphatic protons. The conjugated system leads to a downfield shift for the protons on the double bonds.

Table 1: Predicted ^1H NMR Data for **Nona-1,3,5-triene**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
6.25 - 6.05	m	2H	H-3, H-4
5.80 - 5.60	m	2H	H-2, H-5
5.20 - 5.00	m	2H	H-1
2.10	q	2H	H-7
1.45	sextet	2H	H-8
0.95	t	3H	H-9

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ shows distinct signals for the sp² hybridized carbons of the triene system and the sp³ hybridized carbons of the propyl substituent.

Table 2: Predicted ¹³C NMR Data for **Nona-1,3,5-triene**

Chemical Shift (δ , ppm)	Carbon Atom
136.5	C-3
132.0	C-5
130.5	C-4
129.0	C-2
117.5	C-1
35.0	C-7
22.5	C-8
13.5	C-9

Infrared (IR) Spectroscopy

The predicted IR spectrum of **nona-1,3,5-triene** highlights key vibrational modes characteristic of a conjugated triene.

Table 3: Predicted IR Absorption Frequencies for **Nona-1,3,5-triene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	=C-H stretch
2960 - 2850	Strong	C-H stretch (aliphatic)
1650 - 1600	Medium (multiple bands)	C=C stretch (conjugated)
1465	Medium	-CH ₂ - bend
1380	Medium	-CH ₃ bend
1000 - 650	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum of **nona-1,3,5-triene** is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the hydrocarbon chain.

Table 4: Predicted Mass Spectrometry Data for **Nona-1,3,5-triene**

m/z	Relative Intensity (%)	Proposed Fragment
122	40	[M] ⁺ (Molecular Ion)
93	60	[M - C ₂ H ₅] ⁺
79	100	[C ₆ H ₇] ⁺ (Tropylium ion)
67	50	[C ₅ H ₇] ⁺
55	30	[C ₄ H ₇] ⁺
41	80	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **nona-1,3,5-triene** and similar olefinic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **nona-1,3,5-triene** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data with a Fourier transform, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
 - Process the data similarly to the ^1H spectrum.
- Data Analysis: Integrate the ^1H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **nona-1,3,5-triene**, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium

bromide (KBr) plates.

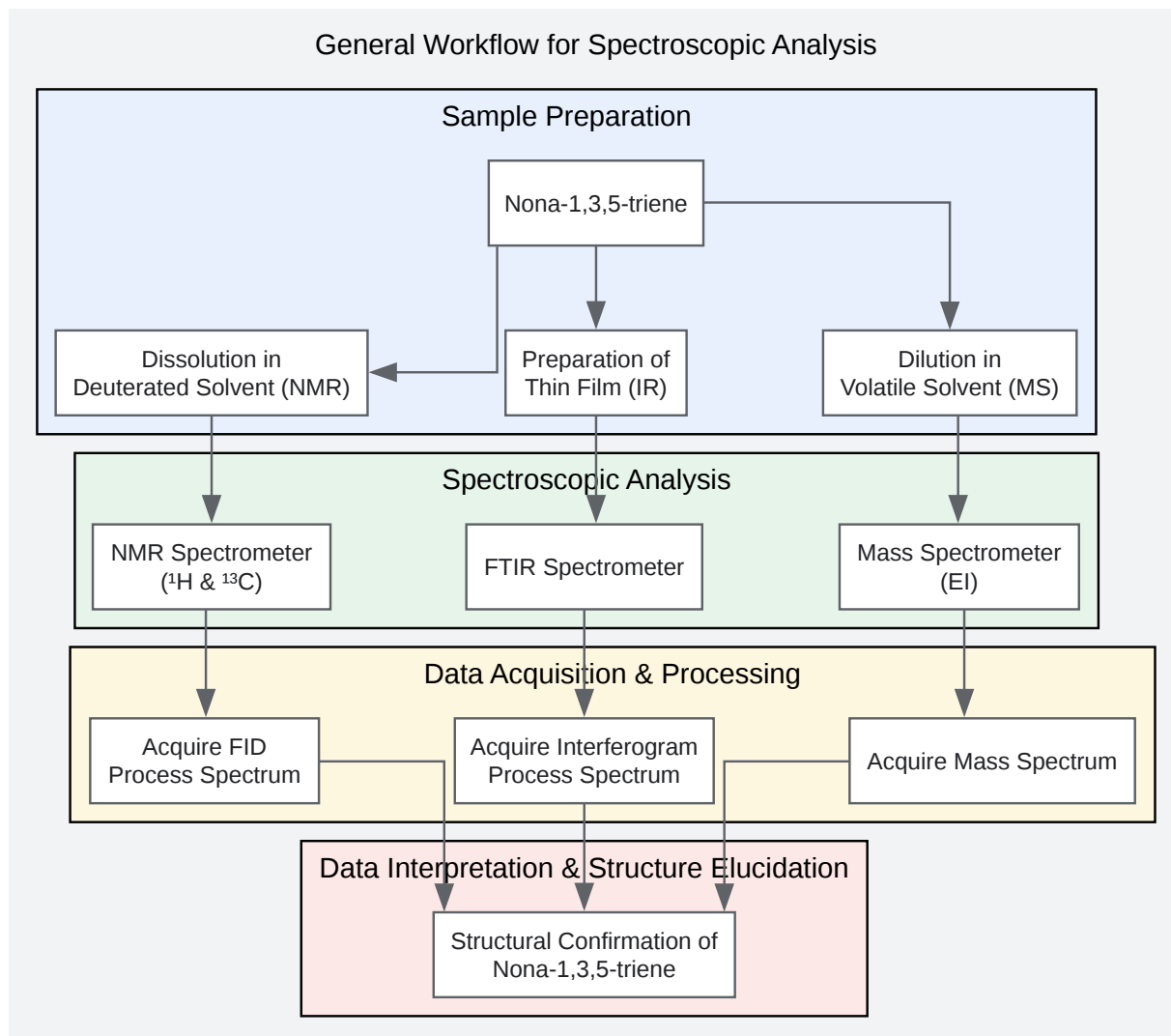
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **nona-1,3,5-triene** in a volatile solvent (e.g., methanol or hexane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition:
 - Use a standard EI energy of 70 eV.
 - Scan a mass range of m/z 30-200.
- Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern by identifying the mass-to-charge ratio of the major fragment ions and propose their structures based on logical bond cleavages.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **nona-1,3,5-triene**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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